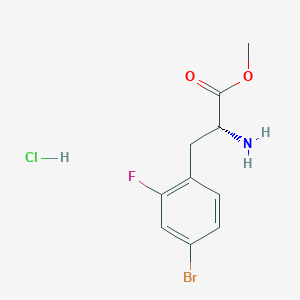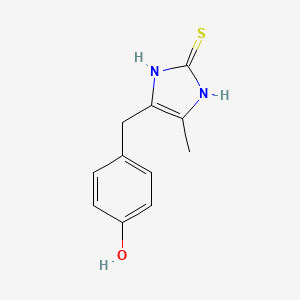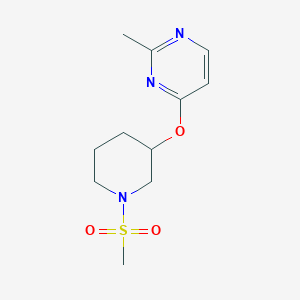
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex chemical compound with potential applications in various scientific fields. The compound features a combination of fluorophenoxy and oxadiazole groups, suggesting potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate substituted phenol and piperidine derivatives. Key steps involve:
Formation of the Fluorophenoxy Intermediate: : Reacting 4-fluorophenol with ethyl bromoacetate under basic conditions.
Introduction of the Piperidine Moiety: : Coupling the fluorophenoxy intermediate with a piperidine derivative containing the oxadiazole group, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound: : Final cyclization and substitution reactions to introduce the ethanone group.
Industrial Production Methods
The industrial scale production involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
High-throughput screening of catalysts and solvents.
Use of continuous flow reactors for better control over reaction parameters.
Implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The presence of multiple aromatic and heterocyclic groups allows for various oxidation reactions, potentially leading to hydroxylated products.
Reduction: : Can undergo reduction reactions primarily affecting the oxadiazole ring and ketone groups.
Substitution: : The fluorophenoxy group is susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Commonly uses hydride donors like LiAlH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Products vary depending on the reaction type:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced oxadiazole or ketone derivatives.
Substitution: : Substituted fluorophenoxy compounds.
Scientific Research Applications
Chemistry
Catalyst Development: : Due to its unique structure, it can be used as a ligand in the synthesis of new catalysts.
Material Science: : Potential precursor for creating polymers or advanced materials with specific properties.
Biology
Bioactive Compounds: : Potential use in the development of pharmaceuticals due to the combination of fluoro and oxadiazole groups.
Medicine
Drug Design: : Exploring its pharmacokinetic properties and potential as a drug candidate targeting specific biological pathways.
Industry
Electronic Industry: : Utilized in the synthesis of components for electronics owing to its unique electronic properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with biological systems through:
Molecular Targeting: : Binding to specific proteins or enzymes, potentially inhibiting or activating them.
Pathway Involvement: : Influencing cellular pathways related to the oxadiazole and fluorophenoxy groups.
Molecular Targets and Pathways
Specific molecular targets include enzymes involved in oxidative stress and metabolic pathways.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups that enhance its stability and potential reactivity.
List of Similar Compounds
2-(4-Fluorophenoxy)-1-piperidin-1-ylethanone: : Lacks the oxadiazole group.
1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacks the fluorophenoxy group.
2-(4-Chlorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Substitutes the fluorine with chlorine.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3/c17-11-1-3-12(4-2-11)25-9-13(24)23-7-5-10(6-8-23)14-21-22-15(26-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHMQBKCMIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2670774.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)
![4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2670780.png)
![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)

![2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2670783.png)



